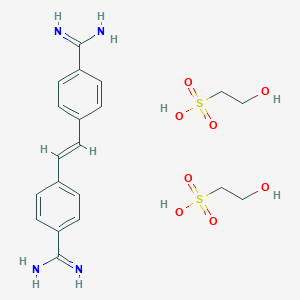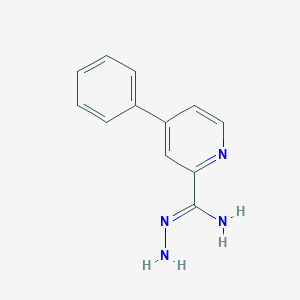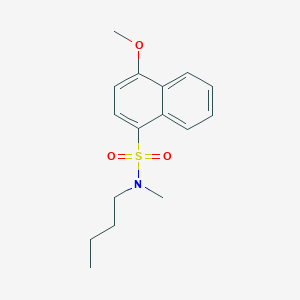
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, also known as DDBS, is a sulfonamide-based compound that is widely used in scientific research. DDBS has been shown to have various biological and physiological effects, making it a versatile tool for investigating different cellular pathways and processes.
作用機序
Further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and its effects on specific cellular pathways and processes.
2. Drug Development: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has shown promise as a potential anti-cancer and neuroprotective agent. Further studies are needed to develop N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide derivatives with improved efficacy and reduced toxicity.
3. In vivo Studies: Further studies are needed to evaluate the in vivo efficacy and toxicity of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and its derivatives.
4. Drug Delivery: Further studies are needed to develop effective drug delivery systems for N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide and its derivatives, allowing for targeted delivery and improved efficacy.
Conclusion
In conclusion, N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, or N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, is a sulfonamide-based compound that has various biological and physiological effects. N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase IX, acetylcholinesterase, and cyclooxygenase-2. N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research on N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, including mechanism of action, drug development, in vivo studies, and drug delivery.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Versatility: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can be used in various scientific research applications, making it a versatile tool for investigating different cellular pathways and processes.
2. Specificity: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can selectively inhibit the activity of specific enzymes, allowing researchers to modulate specific cellular pathways and processes.
3. Availability: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide is commercially available and can be easily obtained for scientific research.
Limitations:
1. Toxicity: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to be toxic to some cell lines and organisms, limiting its use in certain experiments.
2. Specificity: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can inhibit the activity of multiple enzymes, making it difficult to determine the specific effects of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide on a particular cellular pathway or process.
3. Solubility: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has limited solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, including but not limited to:
1.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been used in various scientific research applications, including but not limited to:
1. Cancer Research: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer.
2. Neurodegenerative Diseases: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
3. Inflammation: N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory effects in models of inflammation. It has been suggested that N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
特性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-11-8-9-16(13(3)10-11)20(18,19)17-15-7-5-6-12(2)14(15)4/h5-10,17H,1-4H3 |
InChIキー |
SYCPFJJZIGMBFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)